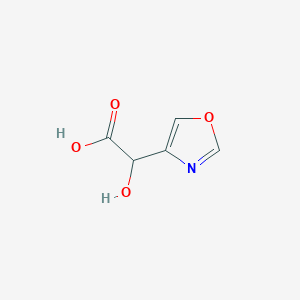
2-Hydroxy-2-(4-oxazolyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(4-oxazolyl)acetic acid is a heterocyclic compound featuring an oxazole ring. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxyl and oxazole functional groups makes it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-oxazolyl)acetic acid typically involves the reaction of oxazole derivatives with glyoxylic acid. One common method includes the condensation of 4-oxazolecarboxaldehyde with glyoxylic acid under acidic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.
Major Products Formed:
- Oxazole carboxylic acids from oxidation.
- Saturated heterocycles from reduction.
- Halogenated derivatives from substitution reactions .
Applications De Recherche Scientifique
2-Hydroxy-2-(4-oxazolyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(4-oxazolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
- 2-Hydroxy-2-(4-chlorophenyl)acetic acid
- 2-Hydroxy-2-(4-nitrophenyl)acetic acid
Comparison: Compared to its analogs, 2-Hydroxy-2-(4-oxazolyl)acetic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C5H5NO4 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
2-hydroxy-2-(1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4(5(8)9)3-1-10-2-6-3/h1-2,4,7H,(H,8,9) |
Clé InChI |
ZBEPEKWNAOHLEB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CO1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


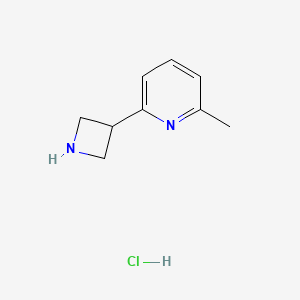
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
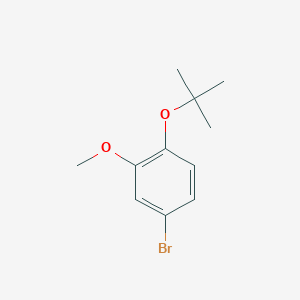
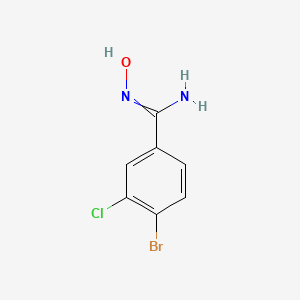


![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)

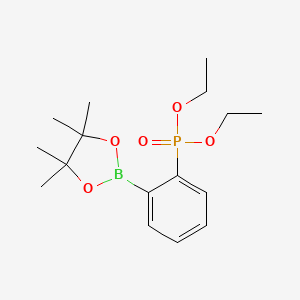
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
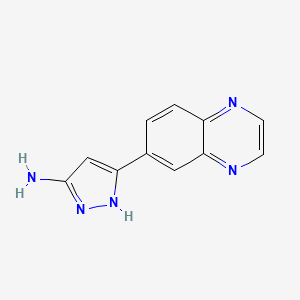
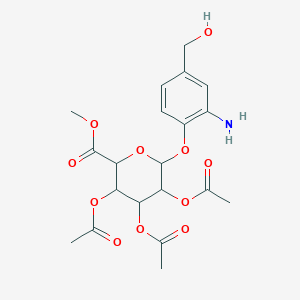

![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
